molecular formula C19H15NO B12946048 2-Methoxy-6-phenyl-9H-carbazole

2-Methoxy-6-phenyl-9H-carbazole

Cat. No.: B12946048
M. Wt: 273.3 g/mol
InChI Key: NPTFRHHWXBMHSV-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-phenyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed C-H bond amination reaction, which operates under mild conditions and produces carbazole derivatives in good yields . Another approach involves the use of magnetically recoverable palladium nanocatalysts supported on green biochar, enabling efficient tandem reactions for the synthesis of carbazoles from anilines and dihaloarenes under microwave irradiation .

Industrial Production Methods: Industrial production of carbazole derivatives often employs electropolymerization techniques. Carbazole moieties can be electropolymerized to form poly(2,7-carbazole) or poly(3,6-carbazole) derivatives, depending on the active positions. These methods result in materials with excellent optoelectronic properties and high charge carrier mobility .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-phenyl-9H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carbazole can yield oligomers and tricarbazyl compounds .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-phenyl-9H-carbazole involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence various biological and chemical processes. For example, its oxidation can lead to the formation of reactive intermediates that interact with cellular components, leading to therapeutic effects .

Properties

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

2-methoxy-6-phenyl-9H-carbazole

InChI

InChI=1S/C19H15NO/c1-21-15-8-9-16-17-11-14(13-5-3-2-4-6-13)7-10-18(17)20-19(16)12-15/h2-12,20H,1H3

InChI Key

NPTFRHHWXBMHSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4

Origin of Product

United States

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